1-Methoxy-2-[(1-methoxy-2-methylpropan-2-yl)disulfanyl]-2-methylpropane

Catalog No.
S13986393
CAS No.
86840-26-8
M.F
C10H22O2S2
M. Wt
238.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Methoxy-2-[(1-methoxy-2-methylpropan-2-yl)disulf...

CAS Number

86840-26-8

Product Name

1-Methoxy-2-[(1-methoxy-2-methylpropan-2-yl)disulfanyl]-2-methylpropane

IUPAC Name

1-methoxy-2-[(1-methoxy-2-methylpropan-2-yl)disulfanyl]-2-methylpropane

Molecular Formula

C10H22O2S2

Molecular Weight

238.4 g/mol

InChI

InChI=1S/C10H22O2S2/c1-9(2,7-11-5)13-14-10(3,4)8-12-6/h7-8H2,1-6H3

InChI Key

MYTMPNQSWATHEV-UHFFFAOYSA-N

Canonical SMILES

CC(C)(COC)SSC(C)(C)COC

1-Methoxy-2-[(1-methoxy-2-methylpropan-2-yl)disulfanyl]-2-methylpropane is a complex organic compound characterized by its unique molecular structure, which includes methoxy and disulfanyl functional groups. The compound has a molecular formula of C10H22O2S2C_{10}H_{22}O_2S_2 and a molecular weight of approximately 250.43 g/mol. The presence of the disulfanyl group suggests potential reactivity in redox reactions, while the methoxy groups may impart specific solubility characteristics and influence the compound's polarity.

The chemical behavior of 1-Methoxy-2-[(1-methoxy-2-methylpropan-2-yl)disulfanyl]-2-methylpropane can be analyzed through various reactions:

  • Oxidation: The disulfanyl group can undergo oxidation to form sulfoxides or sulfones, depending on the reaction conditions.
  • Reduction: Conversely, the compound can be reduced to yield thiols, which are often more reactive than their disulfide counterparts.
  • Nucleophilic Substitution: The methoxy groups may participate in nucleophilic substitution reactions, particularly under basic conditions, leading to the formation of other derivatives.

These reactions highlight the compound's versatility and potential utility in synthetic organic chemistry.

The synthesis of 1-Methoxy-2-[(1-methoxy-2-methylpropan-2-yl)disulfanyl]-2-methylpropane typically involves several steps:

  • Formation of the Disulfide Linkage: This can be achieved through oxidation of thiols or by coupling two thiol-containing precursors.
  • Methoxylation: The introduction of methoxy groups may be accomplished using methylating agents such as methyl iodide in the presence of a base.
  • Purification: The final product is purified through techniques such as recrystallization or chromatography to obtain a high-purity compound.

These methods underscore the complexity involved in synthesizing this compound and highlight its potential utility in various chemical applications.

1-Methoxy-2-[(1-methoxy-2-methylpropan-2-yl)disulfanyl]-2-methylpropane has several potential applications:

  • Chemical Intermediates: It may serve as an intermediate in the synthesis of other organic compounds, particularly those involving sulfur chemistry.
  • Pharmaceuticals: Given its structural characteristics, it could be explored for use in drug development, particularly for compounds targeting oxidative stress or inflammation.
  • Material Science: The unique properties imparted by its functional groups may make it suitable for use in polymers or coatings.

Interaction studies involving 1-Methoxy-2-[(1-methoxy-2-methylpropan-2-yl)disulfanyl]-2-methylpropane would primarily focus on its reactivity with biological molecules such as proteins and nucleic acids. The disulfide bond can potentially interact with thiol groups in proteins, leading to modifications that could affect protein function. Additionally, studies might explore its interactions with reactive oxygen species due to its antioxidant potential.

Several compounds share structural similarities with 1-Methoxy-2-[(1-methoxy-2-methylpropan-2-yl)disulfanyl]-2-methylpropane. Here are some notable examples:

Compound NameMolecular FormulaUnique Features
1-MethoxypropaneC4H10OC_4H_{10}OSimple ether structure without sulfur
1,4-DithiothreitolC4H10O2S2C_4H_{10}O_2S_2Known reducing agent with two thiol groups
Dimethyl sulfoxideC2H6OSC_2H_6OSSolvent with significant biological activity

Uniqueness

The uniqueness of 1-Methoxy-2-[(1-methoxy-2-methylpropan-2-yl)disulfanyl]-2-methylpropane lies in its combination of methoxy and disulfanyl functionalities within a branched alkane framework. This specific arrangement may confer distinct physical and chemical properties that differentiate it from other similar compounds, particularly in terms of reactivity and potential applications in medicinal chemistry.

XLogP3

1.9

Hydrogen Bond Acceptor Count

4

Exact Mass

238.10612229 g/mol

Monoisotopic Mass

238.10612229 g/mol

Heavy Atom Count

14

Dates

Modify: 2024-08-10

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